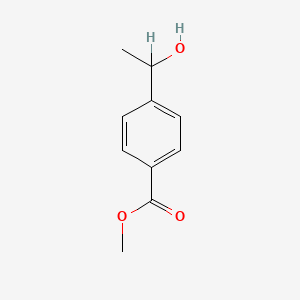
Methyl 4-(1-hydroxyethyl)benzoate
Übersicht
Beschreibung
Methyl 4-(1-hydroxyethyl)benzoate, also known as methylparaben, is a common preservative used in the cosmetic, pharmaceutical, and food industries. It is a white, odorless powder that is soluble in water and alcohol. Methylparaben is widely used due to its ability to inhibit the growth of bacteria and fungi, which helps to extend the shelf life of products.
Wirkmechanismus
Methylparaben works by inhibiting the growth of microorganisms through disruption of their cell membranes. It also acts as an antioxidant, which helps to prevent the degradation of products due to exposure to light and air.
Biochemische Und Physiologische Effekte
Methylparaben has been shown to have low toxicity and is generally considered safe for use in products. However, some studies have suggested that it may have estrogenic activity, which means that it can mimic the effects of estrogen in the body. This has led to concerns about its potential impact on hormonal balance, particularly in women.
Vorteile Und Einschränkungen Für Laborexperimente
Methylparaben is a widely used preservative in laboratory experiments due to its ability to inhibit the growth of microorganisms. Its low toxicity and ease of use make it a popular choice for researchers. However, its potential estrogenic activity may limit its use in certain studies, particularly those involving hormonal balance.
Zukünftige Richtungen
There are several areas of future research related to Methyl 4-(1-hydroxyethyl)benzoaten. One area of interest is its potential use as a drug delivery system. Researchers are exploring ways to incorporate Methyl 4-(1-hydroxyethyl)benzoaten into drugs to improve their absorption and effectiveness. Another area of interest is the development of alternative preservatives that are less likely to have estrogenic activity. Finally, there is ongoing research into the safety of Methyl 4-(1-hydroxyethyl)benzoaten and its potential impact on hormonal balance, particularly in women.
Wissenschaftliche Forschungsanwendungen
Methylparaben has been extensively studied in scientific research, particularly in the areas of microbiology and pharmacology. It has been shown to have antimicrobial properties, which make it useful in preventing the growth of bacteria and fungi in various products. Methylparaben has also been studied for its potential use as a drug delivery system due to its ability to penetrate the skin.
Eigenschaften
IUPAC Name |
methyl 4-(1-hydroxyethyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-7(11)8-3-5-9(6-4-8)10(12)13-2/h3-7,11H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAXLTAULVFFCNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)C(=O)OC)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(1-hydroxyethyl)benzoate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Ethyl 2-(5-bromobenzo[D]thiazol-2-YL)acetate](/img/structure/B3284820.png)
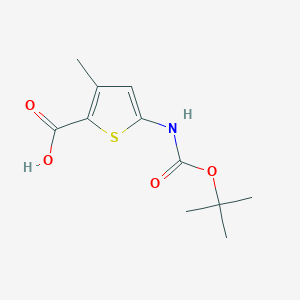
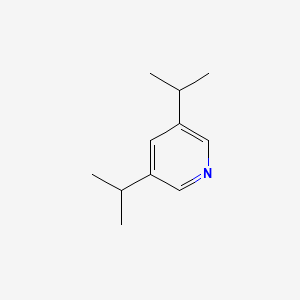
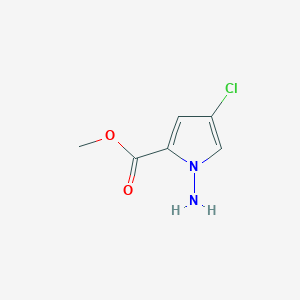
![Benzoic acid, 4-chloro-3-[(2-methyl-1-oxopropyl)amino]-, methyl ester](/img/structure/B3284834.png)
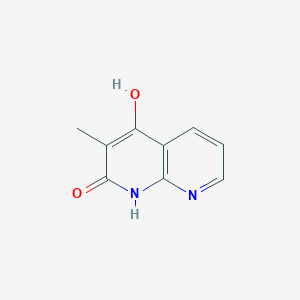
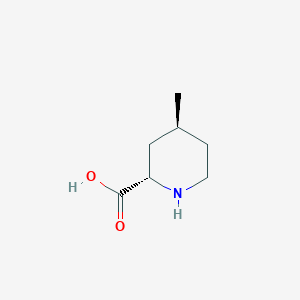
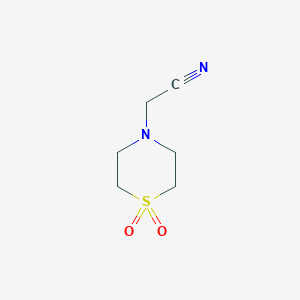
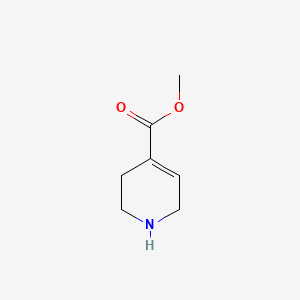
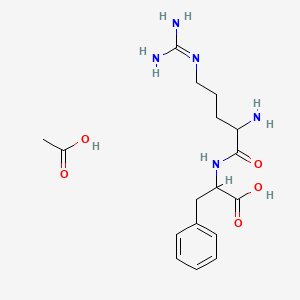
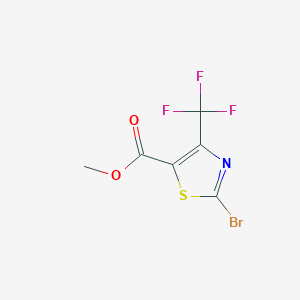
![3,5-Dibromo-2-[(2-chlorobenzyl)oxy]benzaldehyde](/img/structure/B3284893.png)
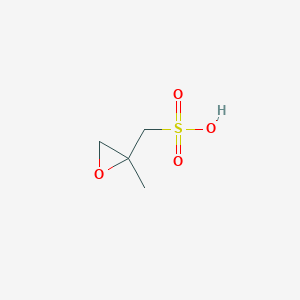
![(2S)-2-[[(2S)-3-methyl-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoyl]amino]butanedioic Acid](/img/structure/B3284902.png)